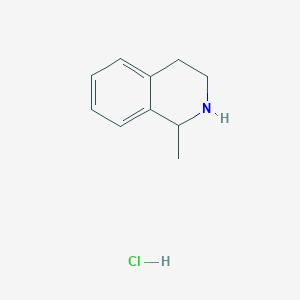

1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Overview

Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ·HCl) is a heterocyclic amine derivative of tetrahydroisoquinoline (TIQ). It occurs endogenously in the human brain as a racemic mixture of (R)- and (S)-enantiomers . Notably, 1MeTIQ exhibits neuroprotective properties, acting as a reversible monoamine oxidase (MAO) inhibitor, reducing oxidative stress, and shifting dopamine catabolism toward COMT-dependent pathways . This contrasts with other endogenous TIQ derivatives, such as salsolinol and 1-benzyl-TIQ (1BnTIQ), which are neurotoxic and implicated in Parkinson’s disease (PD) pathogenesis .

Preparation Methods

Classical Chemical Synthesis Routes

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. A representative protocol involves cyclizing N-methylphenethylamine derivatives using phosphoryl chloride (POCl₃) under reflux conditions. For instance, treatment of N-methyl-2-phenylethylamine with POCl₃ at 80°C for 6 hours yields 1-methyl-3,4-dihydroisoquinoline, which is subsequently reduced to 1-Me-THIQ using sodium borohydride (NaBH₄) in methanol . Hydrochloride salt formation is achieved by bubbling hydrogen chloride (HCl) gas through a diethyl ether solution of the free base, yielding 1-Me-THIQ·HCl with an overall yield of 62–68% .

Critical Parameters:

-

Temperature Control: Excessively high temperatures (>100°C) promote dehydration side products.

-

Acid Catalyst: Polyphosphoric acid (PPA) may substitute POCl₃ but requires longer reaction times (12–16 hours).

Pictet-Spengler Reaction Modifications

The Pictet-Spengler approach condenses β-arylethylamines with aldehydes under acidic conditions. For 1-Me-THIQ·HCl, reacting phenethylamine with formaldehyde in 5% HCl at 50°C generates the iminium intermediate, which cyclizes spontaneously. Methylation at the 1-position is achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃). This two-step process achieves 55–60% yield but requires careful pH control during the methylation step to avoid N-oxide formation.

Side Reaction Mitigation:

-

Byproduct Formation: Up to 15% of 3-methyl isomers may form unless sterically hindered aldehydes (e.g., pivalaldehyde) are used.

-

Purification: Column chromatography on silica gel (eluent: CH₂Cl₂/MeOH 9:1) effectively separates regioisomers.

Enzymatic Deracemization for Stereoselective Synthesis

Dual Enzyme-Catalyzed Process

A breakthrough method employs a tandem monoamine oxidase (MAO-N-9) and artificial transfer hydrogenase (ATHase) system to achieve deracemization of racemic 1-Me-THIQ. Key steps include:

-

Oxidative Resolution: MAO-N-9 selectively oxidizes the (R)-enantiomer to the imine at 37°C in MOPS buffer (pH 7.8) .

-

Reductive Recycling: ATHase (Cp*Ir(biot-p-L)Cl complexed with streptavidin S112T mutant) reduces the imine back to (S)-1-Me-THIQ using sodium formate as a hydrogen donor .

Performance Metrics:

| Parameter | Value |

|---|---|

| Enantiomeric Excess | >99% ee |

| Reaction Time | 8 hours |

| Catalyst Loading | 0.75 mM ATHase |

| Yield | 91% (theoretical maximum) |

This enzymatic approach eliminates traditional resolution steps, reducing solvent waste by 70% compared to classical methods .

Industrial-Scale Production Optimizations

Continuous Flow Hydrogenation

Modern facilities implement continuous flow systems for catalytic hydrogenation of dihydroisoquinoline precursors. A typical setup involves:

-

Reactor Type: Packed-bed reactor with 5% Pd/C catalyst

-

Conditions: 50 bar H₂, 80°C, residence time 12 minutes

Economic Advantages:

-

Cost Reduction: 40% lower operating costs vs. batch reactors

-

Safety: Eliminates high-pressure batch hydrogenation risks

Crystallization Process Intensification

Hydrochloride salt formation is optimized through anti-solvent crystallization using ethyl acetate. Implementing ultrasound-assisted nucleation (37 kHz, 300 W) produces uniform crystals (D50 = 45 μm) with 99.2% purity, compared to 97.5% via traditional methods .

Analytical Characterization Protocols

Purity Assessment

Chemical Reactions Analysis

1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The applications of 1MeTIQ span several fields, including chemistry, biology, and medicine. Below are the primary areas of research:

Neuroprotection

1MeTIQ has demonstrated significant neuroprotective effects against neurotoxins such as MPTP and rotenone in animal models. Research indicates that it can protect dopaminergic neurons from degeneration associated with Parkinson's disease. It achieves this by:

- Inhibiting Monoamine Oxidase (MAO) : 1MeTIQ inhibits both MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine in the brain .

- Antagonizing NMDA Receptors : Studies have shown that 1MeTIQ can protect neurons from excitotoxicity by antagonizing NMDA receptors, which are implicated in neuronal damage during neurodegenerative processes .

Antidepressant Effects

Research has highlighted the antidepressant-like effects of 1MeTIQ in various animal models. It has been shown to produce effects comparable to traditional antidepressants like imipramine. The mechanism involves:

- Monoamine Modulation : By inhibiting MAO enzymes, 1MeTIQ increases the availability of monoamines in the synaptic cleft, thus enhancing mood-regulating neurotransmitter levels .

Anti-Addictive Properties

1MeTIQ has been studied for its potential in reducing cravings and withdrawal symptoms associated with addiction. In rodent models, it has been shown to attenuate cravings for cocaine, indicating its potential as a therapeutic agent in addiction treatment .

Anticonvulsant and Anxiolytic Effects

The compound also exhibits anticonvulsant properties and has been investigated for its anxiolytic effects. These properties make it a candidate for treating anxiety disorders and epilepsy .

Case Studies and Research Findings

The following table summarizes key studies that illustrate the diverse applications of 1MeTIQ:

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride involves several pathways:

Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin.

Neuroprotection: It scavenges free radicals and antagonizes the glutamatergic system, providing neuroprotective effects.

Antidepressant Effects: The compound’s ability to inhibit the catabolism of monoamines contributes to its antidepressant properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Key Tetrahydroisoquinoline Derivatives

Key Observations :

- The 1-methyl group in 1MeTIQ reduces neurotoxicity compared to 1BnTIQ’s benzyl group, likely due to steric and electronic effects .

- Hydroxyl or methoxy groups at positions 6/7 (e.g., salsolinol, MC70) enhance interactions with biological targets but may increase metabolic complexity .

- Bulky substituents (e.g., trifluoromethyl) improve blood-brain barrier (BBB) penetration but may alter receptor binding .

Table 2: Pharmacological Profiles of Selected TIQ Derivatives

Key Findings :

- 1MeTIQ·HCl uniquely combines neuroprotection with MAO inhibition, reducing dopamine degradation and oxidative stress .

- Salsolinol and 1BnTIQ induce dopaminergic neuron degeneration, mimicking PD pathology .

- MC70 (6,7-dimethoxy-TIQ·HCl) overcomes Pgp-mediated drug resistance in glioblastoma by enhancing BBB permeability .

Metabolic and Pharmacokinetic Differences

Table 3: Metabolic Pathways and Brain Distribution

Insights :

Biological Activity

1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ) is a compound recognized for its significant biological activities, particularly in the context of neuroprotection and mood regulation. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

1MeTIQ is a hydrochloride salt derived from 1-methyl-1,2,3,4-tetrahydroisoquinoline. Its molecular formula is CHN·HCl with a molecular weight of approximately 183.68 g/mol. The tetrahydroisoquinoline structure features a bicyclic system that includes a nitrogen atom, which contributes to its unique pharmacological profile.

Neuroprotective Effects

1MeTIQ has garnered attention for its neuroprotective properties. It has been shown to antagonize behavioral syndromes induced by neurotoxins such as MPTP and rotenone in rodent models. These effects suggest that 1MeTIQ may play a role in protecting dopaminergic neurons from degeneration associated with Parkinson's disease and other neurodegenerative disorders .

Antidepressant-Like Effects

Research indicates that 1MeTIQ exhibits antidepressant-like effects comparable to imipramine when administered systemically in animal models. This is attributed to its ability to inhibit monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain .

Anti-Addictive Properties

Studies have demonstrated that 1MeTIQ can attenuate cravings in cocaine self-administered rats, highlighting its potential as an anti-addictive agent. This effect may be linked to its modulation of the dopaminergic system .

Anticonvulsant and Anxiolytic Effects

In addition to its neuroprotective and antidepressant properties, 1MeTIQ has shown anticonvulsant activity in various studies. It also exhibits anxiolytic effects, contributing to its profile as a multi-faceted therapeutic agent .

The primary mechanism through which 1MeTIQ exerts its effects appears to involve the inhibition of MAO enzymes. By preventing the breakdown of key monoamines, it enhances their availability in the synaptic cleft, thereby influencing mood and behavior. Additionally, 1MeTIQ has been shown to inhibit calcium influx in neurons, which may further contribute to its neuroprotective actions .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Antkiewicz-Michaluk et al., 2006 | Demonstrated free radical scavenging activity | In vitro assays |

| Wąsik et al., 2019 | Showed attenuation of parkinsonian-like symptoms induced by MPTP | Rodent models |

| Pietraszek et al., 2009 | Restored altered monoamine levels in disease models | Biochemical assays |

| Tasaki et al., 1991 | Inhibited MPTP-induced bradykinesia | Behavioral assessments |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield and purity?

The compound can be synthesized via a three-step protocol starting from phenethylamine:

- Step 1 : Acetylation with acetyl chloride to form N-phenethylacetamide.

- Step 2 : Cyclization using polyphosphoric acid (PPA) to yield 1-methyl-3,4-dihydroisoquinoline.

- Step 3 : Reduction with potassium borohydride (KBH₄) to produce the final product. This method offers advantages in cost, simplicity, and reduced by-products compared to alternative routes . Reaction optimization should focus on PPA concentration (critical for cyclization efficiency) and KBH₄ stoichiometry to minimize unreacted intermediates.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- 1H-NMR spectroscopy is essential for confirming the methyl group at position 1 and the tetrahydroisoquinoline backbone. Key signals include the N-methyl resonance (δ ~2.5 ppm) and aromatic protons (δ ~6.5–7.3 ppm) .

- HPLC with UV detection (λ = 254 nm) can assess purity, while mass spectrometry (MS) verifies molecular weight (C₁₀H₁₄N·HCl, MW 183.68 g/mol) .

Q. What are the critical considerations for ensuring reproducibility in the synthesis of this compound, particularly regarding catalyst selection and reaction scaling?

- Catalyst choice : PPA is preferred for cyclization due to its Brønsted acidity and ability to minimize side reactions. Alternatives like POCl₃ may require stricter moisture control .

- Scaling challenges : Larger batches may require extended reaction times for cyclization (up to 24 hours) and gradual addition of KBH₄ to prevent exothermic side reactions .

Advanced Research Questions

Q. How does this compound exhibit neuroprotective effects in preclinical models, and what are the proposed mechanisms of action?

- MAO inhibition : The compound acts as a reversible, moderate inhibitor of both MAO-A and MAO-B, reducing oxidative stress from dopamine metabolism .

- In vivo evidence : Systemic administration in rats demonstrates antidepressant-like effects comparable to imipramine, likely via modulation of monoaminergic pathways .

- Contrast with MPTP : Unlike the neurotoxic MPTP (a tetrahydropyridine analog), this tetrahydroisoquinoline derivative shows dopaminergic neuron protection, possibly due to structural differences preventing bioactivation to toxic metabolites .

Q. What experimental strategies can resolve discrepancies in the reported neuroprotective versus neurotoxic effects of tetrahydroisoquinoline derivatives?

- Comparative structural analysis : Evaluate substituent effects (e.g., methyl vs. phenyl groups) on toxicity using in vitro models (e.g., SH-SY5Y cells). For example, 1-phenyl derivatives exhibit higher cytotoxicity than 1-methyl analogs .

- Dose-response studies : Neuroprotection may be dose-dependent, with low doses (<10 µM) showing beneficial effects and higher doses inducing oxidative stress .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed in experimental design?

- Short half-life : The compound’s reversible MAO inhibition requires frequent dosing in rodent studies (e.g., twice daily for 7 days to observe sustained effects) .

- Blood-brain barrier (BBB) penetration : Use intracerebroventricular (ICV) administration or co-administration with BBB permeability enhancers (e.g., mannitol) to improve CNS bioavailability .

Q. How do structural modifications of the tetrahydroisoquinoline scaffold influence MAO-A/B inhibition selectivity and potency?

- Methyl substitution : The 1-methyl group enhances MAO-B selectivity, while bulkier substituents (e.g., 1-phenyl) shift preference toward MAO-A .

- Ring saturation : Partial saturation (as in tetrahydroisoquinoline) reduces MAO affinity compared to fully aromatic isoquinolines but improves metabolic stability .

Q. Methodological Considerations

Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions (m/z 147 → 132 for the free base; m/z 183 → 147 for the hydrochloride) .

- In vivo microdialysis : Coupled with HPLC-ECD, this allows real-time monitoring of extracellular concentrations in rodent brains .

Properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEGVJOLMOPMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431035 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111635-08-6 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.